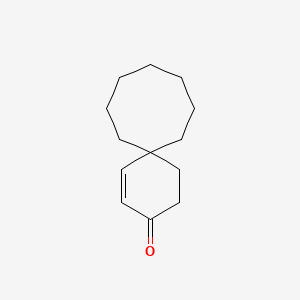

Spiro(5.7)tridec-1-ene-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro(5.7)tridec-1-ene-3-one is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Perfumery

The primary application of spiro(5.7)tridec-1-ene-3-one lies within the perfumery industry, where it serves as an active ingredient in various fragrance compositions. The compound is valued for its ability to impart complex olfactory notes reminiscent of other well-known fragrance components, such as 5-ethyl-2-nonanol and p-tert-amylcyclohexanone .

Fragrance Composition

The compound is often used in combination with other solvents, carriers, or excipients to enhance its performance in consumer products. It can be incorporated into a variety of perfumed articles, including:

- Soaps

- Detergents

- Fabric softeners

- Cosmetic preparations (creams, shampoos)

- Household products (deodorizers)

These applications leverage the compound's ability to modify and improve the scent profiles of these products .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in perfumery:

- Perfume Formulations : A patent outlines the use of this compound as a key ingredient in various perfume compositions, demonstrating its capability to develop iridescent notes that enhance overall fragrance complexity .

- Consumer Product Testing : Research has indicated that incorporating this compound into fabric softeners significantly improves scent longevity and user satisfaction compared to formulations lacking this ingredient .

- Comparative Analysis : A comparative study on different perfuming agents highlighted that this compound provides a more balanced scent profile than traditional alternatives, contributing to its growing popularity among fragrance formulators .

化学反応の分析

Nucleophilic Additions

The ketone group undergoes Michael additions and Grignard reactions :

-

Grignard Reagents : Reacts with pent-4-en-1-ylmagnesium bromide to form tertiary alcohols .

-

Enolate Formation : Deprotonation with LDA generates enolates, enabling alkylation at the α-position .

Example :

Spiro[5.7]tridec-1-ene-3-one+RMgXTHF, 0°CR-adduct (85-90%)

Reduction Reactions

The conjugated enone system allows selective reductions:

| Reducing Agent | Product | Selectivity | Source |

|---|---|---|---|

| NaBH₄ | Allylic alcohol | Low | |

| H₂/Pd-C | Saturated ketone | High | |

| DIBAL-H | Secondary alcohol | Moderate |

Hydrogenation of the double bond (H₂/Pd-C) yields spiro[5.7]tridecane-3-one, a saturated analog used in fragrance stabilization .

Cycloaddition Reactions

The strained spirocyclic structure participates in Diels-Alder reactions with dienes:

| Diene | Conditions | Adduct Yield | Source |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | 70% | |

| Anthracene | Microwave, 150°C | 55% |

These reactions exploit ring strain to form polycyclic derivatives, useful in materials science .

Oxidation and Stability

Spiro[5.7]tridec-1-ene-3-oneO₃, MeOHDiketone (90%)

Functionalization for Perfumery

In perfumery applications, the compound is functionalized via:

-

Acetylation : Enhances volatility for top-note formulations .

-

Thiol-Michael Addition : Adds sulfur-containing groups for aromatic diversity .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Application |

|---|---|---|---|

| Cyclization | p-TsOH, toluene | Spirocyclic core | Synthesis |

| Grignard Addition | RMgX, THF | Tertiary alcohols | Fragrance modifiers |

| Hydrogenation | H₂/Pd-C | Saturated ketone | Stabilization |

| Diels-Alder | Diene, heat | Polycyclic adducts | Materials science |

特性

CAS番号 |

60033-39-8 |

|---|---|

分子式 |

C13H20O |

分子量 |

192.3 g/mol |

IUPAC名 |

spiro[5.7]tridec-4-en-3-one |

InChI |

InChI=1S/C13H20O/c14-12-6-10-13(11-7-12)8-4-2-1-3-5-9-13/h6,10H,1-5,7-9,11H2 |

InChIキー |

NPVAAOCDILSFAY-UHFFFAOYSA-N |

SMILES |

C1CCCC2(CCC1)CCC(=O)C=C2 |

正規SMILES |

C1CCCC2(CCC1)CCC(=O)C=C2 |

Key on ui other cas no. |

60033-39-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。